molecular formula C21H25ClN2S B374764 N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine

N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine

Cat. No.: B374764
M. Wt: 373g/mol
InChI Key: YFPIRWFEOJUQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzothiepin ring system, a pyrrolidine moiety, and a chloro substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiepin Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Pyrrolidine Moiety: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced.

    Chlorination: The chloro substituent is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the benzothiepin ring or the pyrrolidine moiety.

    Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro substituent.

Scientific Research Applications

3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and signal transduction.

    Industry: It can be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridin-2-amine
  • 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine

Uniqueness

Compared to similar compounds, 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine is unique due to its benzothiepin ring system, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H25ClN2S

Molecular Weight

373g/mol

IUPAC Name

3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzo[b][1]benzothiepin-6-amine

InChI

InChI=1S/C21H25ClN2S/c1-2-24-11-5-6-17(24)14-23-19-13-15-12-16(22)9-10-20(15)25-21-8-4-3-7-18(19)21/h3-4,7-10,12,17,19,23H,2,5-6,11,13-14H2,1H3

InChI Key

YFPIRWFEOJUQFS-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24

Canonical SMILES

CCN1CCCC1CNC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24

Origin of Product

United States

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